2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide
Description
2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a naphthofuran-based carboxamide derivative characterized by a fused naphtho[2,3-b]furan core substituted with a methyl group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2. Its structural uniqueness lies in the combination of a redox-active naphthoquinone-like scaffold and a pyridine-containing side chain, which may enhance solubility and target binding compared to simpler naphthofuran derivatives.
Properties
IUPAC Name |
2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)benzo[f][1]benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c1-11-15(20(25)22-10-12-5-4-8-21-9-12)16-17(23)13-6-2-3-7-14(13)18(24)19(16)26-11/h2-9H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUWLOZMGPYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of GNF-PF-78 involves several steps, starting with the preparation of the tetrahydro-β-carboline scaffold. This scaffold is then modified through various chemical reactions to introduce the benzofuran-2-carboxamide moiety, which is essential for its antimalarial activity . The synthetic route typically involves the following steps:
Formation of the tetrahydro-β-carboline scaffold: This is achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the benzofuran-2-carboxamide moiety: This involves the reaction of the tetrahydro-β-carboline scaffold with a benzofuran derivative under specific conditions to form the desired product.
Chemical Reactions Analysis
GNF-PF-78 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GNF-PF-78 has several scientific research applications, including:
Chemistry: The compound is used as a model structure for studying the synthesis and reactivity of tetrahydro-β-carboline derivatives.
Medicine: The compound is being investigated for its potential therapeutic applications in treating malaria and other parasitic diseases.
Mechanism of Action
The mechanism of action of GNF-PF-78 involves its interaction with specific molecular targets in the malaria parasite. The compound is believed to inhibit the function of key enzymes and proteins involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect the mitochondrial function of the parasite .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Activity: The pyridin-3-ylmethyl group in 37867960 may enhance kinase binding affinity compared to the isopentyl group in 00082235, as aromatic substituents often improve interactions with kinase ATP-binding pockets .
- Functional Group Influence : Carboxamide derivatives (e.g., 37867960 , 00082235 ) are structurally distinct from acetyl/hydroxyethyl-substituted naphthofurans (Compounds 2–3), which exhibit antiparasitic rather than kinase-inhibitory activity. This highlights the role of functional groups in directing biological specificity .
Naphthopyran and Pyranopyrimidine Derivatives
describes naphthopyran derivatives (e.g., 3b , 4–17 ) with antimicrobial activity. While structurally distinct (pyran vs. furan core), these compounds share fused aromatic systems and substituents like methoxy and chlorophenyl groups. Unlike 37867960 , which has a carboxamide, naphthopyrans feature nitrile or pyrimidine moieties. The antimicrobial activity of naphthopyrans suggests that fused heterocyclic systems with electron-withdrawing groups (e.g., nitrile) may favor interactions with microbial targets over mammalian kinases .
Kinase Inhibitors with Diverse Scaffolds
references kinase inhibitors like LY294002 (a morpholine-containing chromenone) and GSK650394 (a pyrrolopyridine derivative). Unlike 37867960, these compounds lack the naphthofuran scaffold but share kinase-targeting applications. LY294002 inhibits PI3K/Akt pathways, while GSK650394 targets SGK1.
Precursor and Related Intermediates
lists 2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carboxylic acid , the carboxylic acid precursor to 37867960 . Conversion to the carboxamide likely improves cell permeability and metabolic stability, as amides are less prone to ionization than carboxylic acids. This modification is common in drug design to enhance pharmacokinetics .
Research Findings and Limitations
- CK2 Inhibition : 37867960 was tested in vitro for CK2 inhibition alongside three analogs (), but quantitative data (e.g., IC50 values) are unreported, limiting potency comparisons.
- Antiparasitic Activity: Naphthofurans with acetyl/hydroxyethyl groups (Compounds 2–3) showed significant activity against Leishmania and Trypanosoma, suggesting the core scaffold’s versatility but underscoring substituent-dependent target selectivity .
- Synthetic Accessibility : The commercial availability of the carboxylic acid precursor () indicates feasible synthesis routes for 37867960 , though yield and scalability data are absent.
Biological Activity
The compound 2-methyl-4,9-dioxo-N-[(pyridin-3-yl)methyl]-4H,9H-naphtho[2,3-b]furan-3-carboxamide is a polycyclic aromatic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 469.55 g/mol
- Structural Features : The compound features a naphtho[2,3-b]furan core with dioxo and carboxamide functional groups, which are significant for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to naphtho[2,3-b]furan derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
-
Mechanism of Action :
- Induction of oxidative stress leading to cancer cell apoptosis.
- Inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
-
Case Studies :
- A study demonstrated that a related naphthoquinone derivative inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC value in the low micromolar range.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi.
-
In Vitro Studies :
- The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
- Minimum inhibitory concentrations (MICs) were determined to be effective at concentrations as low as 10 µg/mL.
-
Mechanism :
- The antimicrobial effect is hypothesized to arise from the disruption of microbial membrane integrity and interference with nucleic acid synthesis.
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties can provide therapeutic benefits.
- Research Findings :
- In vitro assays indicated that the compound reduces the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages.
- Animal models showed reduced edema in inflammatory conditions when treated with this compound.
Pharmacokinetics
Understanding the pharmacokinetics is essential for evaluating the therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
